molecular formula C19H13F2N5O3 B2831260 3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207026-68-3

3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2831260
CAS No.: 1207026-68-3
M. Wt: 397.342
InChI Key: PRCZPYUSZDBSTQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a diverse array of functional groups, including fluorinated aromatic rings, a furan ring, a pyrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole core.

    Introduction of the Pyrimidine Moiety: This can be achieved through a condensation reaction involving the pyrazole intermediate and a suitable β-dicarbonyl compound.

    Furan Ring Attachment: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Fluorination: The aromatic ring can be fluorinated using electrophilic fluorination reagents like Selectfluor.

    Amide Formation: The final step involves coupling the fluorinated aromatic intermediate with an amine derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorinated aromatic rings can undergo nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for selective oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling: Palladium catalysts for Suzuki or Heck coupling reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

    Coupling: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, 3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide could be explored for its potential as a therapeutic agent. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the pyrimidine ring.

    N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the fluorine atoms.

    3,4-Difluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the furan ring.

Uniqueness

The uniqueness of 3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance its metabolic stability and binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3,4-difluoro-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O3/c1-10-7-17(27)24-19(22-10)26-16(9-14(25-26)15-3-2-6-29-15)23-18(28)11-4-5-12(20)13(21)8-11/h2-9H,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCZPYUSZDBSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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